Strontium peroxide

Übersicht

Beschreibung

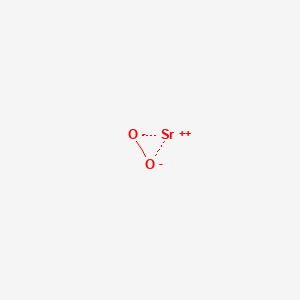

Strontium peroxide is an inorganic compound with the chemical formula SrO₂. It exists in both anhydrous and octahydrate forms, both of which are white solids. The anhydrous form adopts a structure similar to that of calcium carbide. This compound is known for its oxidizing properties and is used in various applications, including bleaching, pyrotechnics, and as an antiseptic .

Wirkmechanismus

Target of Action

Strontium peroxide (SrO2) is an inorganic compound that primarily targets bone tissue . It has a unique mechanism of action where it simultaneously promotes osteoblast function and inhibits osteoclast function . This dual-action mechanism makes it a potential therapeutic agent for bone repair and regeneration .

Mode of Action

The mode of action of this compound is centered around its similarity to calcium . It is believed that this compound can replace calcium in various biological processes due to their chemical similarities . In bone tissue, this compound promotes the function of osteoblasts (cells responsible for bone formation) and inhibits the function of osteoclasts (cells responsible for bone resorption), thereby contributing to bone health .

Biochemical Pathways

This compound affects the biochemical pathways involved in bone metabolism . By promoting osteoblast function and inhibiting osteoclast function, it influences the balance between bone formation and resorption . This can lead to an overall increase in bone mass and strength .

Pharmacokinetics

It is known that strontium, like calcium, can be incorporated into bone tissue . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in bone tissue. It enhances bone growth, osseointegration, and bone healing at the bone-implant interface . Moreover, this compound has been shown to exhibit remarkable photocatalytic activity, leading to the rapid degradation of organic and pharmaceutical pollutants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its photocatalytic activity is responsive to dual-light conditions (UV and sunlight irradiation) . Furthermore, the performance of this compound can be affected by pollutant concentration, photocatalyst quantity, and light sources .

Biochemische Analyse

Biochemical Properties

Strontium peroxide, like other peroxides, is characterized by strong oxidizing properties

Cellular Effects

Strontium-based nanoparticles, which may include this compound, have been found to have effects on various types of cells . For example, they have been used in targeted drug delivery and can elicit a prolonged immune response

Molecular Mechanism

It is known that this compound is produced by passing oxygen over heated strontium oxide . Upon heating in the absence of O2, it degrades to SrO and O2 .

Dosage Effects in Animal Models

Strontium-based nanoparticles have been studied for their effects on bone structure in mice .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Strontium peroxide is typically produced by passing oxygen over heated strontium oxide. The reaction can be represented as:

SrO+O2→SrO2

Upon heating in the absence of oxygen, this compound decomposes back into strontium oxide and oxygen .

Industrial Production Methods: In industrial settings, this compound is produced by bringing oxygen into direct combination with strontium oxide in a closed vessel. The oxygen is introduced at a pressure of 1500 to 1800 pounds per square inch and the mixture is heated to about 400 to 500 degrees Celsius .

Analyse Chemischer Reaktionen

Types of Reactions: Strontium peroxide undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in many reactions.

Decomposition: Upon heating, it decomposes to form strontium oxide and oxygen.

Common Reagents and Conditions:

Oxidation Reactions: this compound is used with various organic and inorganic compounds to facilitate oxidation.

Decomposition Reactions: Heating this compound in the absence of oxygen leads to its decomposition.

Major Products Formed:

Oxidation Reactions: The products depend on the specific reactants used.

Decomposition Reactions: The major products are strontium oxide and oxygen

Wissenschaftliche Forschungsanwendungen

Strontium peroxide has several scientific research applications, including:

Bone Tissue Engineering: this compound-loaded composite scaffolds are used to generate oxygen and modulate the behaviors of osteoblasts and osteoclasts, making it a promising material for bone tissue engineering.

Environmental Science: this compound is used in wastewater treatment and as a gas sensor for detecting toxic gases.

Vergleich Mit ähnlichen Verbindungen

- Barium Peroxide (BaO₂)

- Calcium Peroxide (CaO₂)

- Magnesium Peroxide (MgO₂)

Strontium peroxide stands out due to its specific applications in bone tissue engineering and its unique structural properties.

Biologische Aktivität

Strontium peroxide (SrO₂) is a compound that has garnered attention for its potential biological activities, particularly in the fields of bone regeneration and tissue engineering. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is an inorganic compound that appears as a white powder. It is known for its ability to release strontium ions (Sr²⁺) and oxygen when decomposed, which can influence various biological processes. Its applications range from use in antiseptic medications to its role in bone substitutes in regenerative medicine.

1. Osteogenic Effects

Strontium ions are recognized for their role in promoting bone health. Studies have shown that Sr²⁺ can:

- Stimulate Osteoblast Activity : Strontium enhances the proliferation and differentiation of osteoblasts, which are crucial for bone formation .

- Inhibit Osteoclast Activity : By reducing osteoclast differentiation and activity, strontium helps decrease bone resorption, contributing to improved bone density .

Table 1: Effects of Strontium on Bone Cells

| Effect | Osteoblasts | Osteoclasts |

|---|---|---|

| Proliferation | Increased | Decreased |

| Differentiation | Enhanced | Inhibited |

| Gene Expression | Upregulation of ALP, OCN | Downregulation of SOST |

2. Anti-inflammatory Properties

Research indicates that strontium ions may exert anti-inflammatory effects by:

- Modulating Cytokine Release : Sr²⁺ has been shown to promote the expression of anti-inflammatory cytokines (e.g., IL-10) while suppressing pro-inflammatory cytokines (e.g., TNF-α) in macrophages . This modulation can enhance the healing process in bone tissues.

Case Study 1: this compound-Loaded Scaffolds

A study investigated this compound-loaded poly(lactic-co-glycolic acid) (PLGA)-gelatin scaffolds designed for bone regeneration. The scaffolds demonstrated:

- Controlled Oxygen Release : The scaffolds released oxygen gradually, which is critical for enhancing local tissue oxygenation and promoting cell proliferation.

- Reduced Osteoclast Formation : In vitro tests showed that the presence of SrO₂ significantly reduced the number of TRAP-positive osteoclasts, indicating a potential for these scaffolds to support bone regeneration by minimizing bone resorption .

Case Study 2: Clinical Applications in Osteoporosis

Clinical trials have highlighted the effectiveness of strontium ranelate (a strontium salt) in treating osteoporosis. Research showed that patients receiving strontium ranelate exhibited:

- Increased Bone Mineral Density : Patients demonstrated significant improvements in bone mineral density compared to controls.

- Reduced Fracture Risk : The treatment was associated with a lower incidence of vertebral and non-vertebral fractures .

Safety and Toxicological Considerations

While this compound shows promise for biological applications, safety assessments are crucial. Acute exposure can cause irritation to skin and eyes, and inhalation may lead to respiratory issues . Long-term effects are still under investigation; however, current studies have not identified significant carcinogenic risks associated with this compound .

Eigenschaften

IUPAC Name |

strontium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2.Sr/c1-2;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCGLDSRFKGERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrO2, O2Sr | |

| Record name | STRONTIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strontium peroxide appears as a white powder. Insoluble in water and slowly decomposed by water. Noncombustible, but accelerates the burning of combustible material., White powder; [HSDB] | |

| Record name | STRONTIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very sol in alcohol, ammonium chloride; insoluble in acetone, Soluble in ammonium chloride solution and alcohol; decomposes in hot water; slightly soluble in cold water | |

| Record name | STRONTIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.78 g/cu-cm, DENSITY: 1.951; LOSES 8 H2O AT 100 °C & DECOMP WHEN HEATED TO HIGHER TEMP | |

| Record name | STRONTIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER | |

CAS No. |

1314-18-7 | |

| Record name | STRONTIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium peroxide (Sr(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

215 °C (DECOMP) | |

| Record name | STRONTIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.